molecular formula C20H23N5O2 B3632006 N',N'-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine

N',N'-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine

Cat. No.: B3632006
M. Wt: 365.4 g/mol
InChI Key: WBUPGKVOHRHZIE-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties . This particular compound features a quinazoline core substituted with a 3-nitrophenyl group and an ethane-1,2-diamine moiety, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Oxidizing Agents: m-Chloroperbenzoic acid.

    Bases: Potassium carbonate.

    Solvents: Dimethylformamide (DMF), ethanol.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    N-Oxide Derivatives: Formed by the oxidation of the quinazoline core.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . This inhibition can lead to the suppression of cancer cell growth or the inhibition of viral replication.

Comparison with Similar Compounds

Properties

IUPAC Name

N',N'-diethyl-N-[2-(3-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-3-24(4-2)13-12-21-20-17-10-5-6-11-18(17)22-19(23-20)15-8-7-9-16(14-15)25(26)27/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUPGKVOHRHZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC(=NC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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